N-([2,3'-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide is a complex organic compound that features a bipyridine moiety linked to an isopropoxybenzamide group. Bipyridine derivatives are known for their versatile applications in various fields, including coordination chemistry, catalysis, and material science. The unique structure of this compound allows it to interact with different molecular targets, making it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide typically involves the coupling of a bipyridine derivative with an isopropoxybenzamide precursor. Common synthetic methods include:
Suzuki Coupling: This method involves the cross-coupling of a boronic acid derivative of bipyridine with an aryl halide under palladium catalysis.
Stille Coupling: Similar to Suzuki coupling, this method uses a stannane derivative of bipyridine and an aryl halide.
Ullmann Coupling: This method involves the homocoupling of aryl halides in the presence of copper catalysts.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs scalable methods such as continuous flow synthesis and high-throughput screening to optimize reaction conditions and yields. These methods ensure the efficient production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert bipyridine derivatives into their corresponding dihydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the bipyridine and benzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include bipyridinium salts, dihydrobipyridines, and substituted bipyridine derivatives .
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The bipyridine moiety acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can modulate various biochemical pathways, leading to desired effects in biological and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong chelating properties.
4,4’-Bipyridine: Another bipyridine isomer with applications in coordination chemistry and material science.
Phenanthroline: A related compound with similar chelating abilities but different structural features.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide stands out due to its unique combination of bipyridine and isopropoxybenzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields .
Properties
IUPAC Name |
4-propan-2-yloxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15(2)26-19-8-6-17(7-9-19)21(25)24-13-16-5-10-20(23-12-16)18-4-3-11-22-14-18/h3-12,14-15H,13H2,1-2H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHNGPLNVUAOFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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